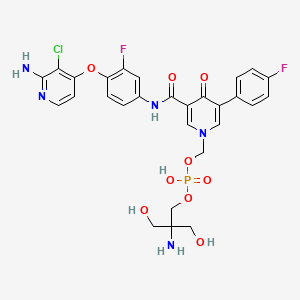

3-Amino-3-(2-hydroxyethyl)pentane-1,5-diol (3-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)carbamoyl)-5-(4-fluorophenyl)-4-oxopyridin-1(4H)-yl)methyl phosphate

Description

This compound is a structurally complex molecule featuring:

- A pyridinone core substituted with a 4-fluorophenyl group and a carbamoyl linkage to a 3-fluoro-4-aminopyridinyloxy aromatic system.

- A methyl phosphate group, which may enhance solubility or serve as a prodrug moiety for intracellular activation.

Properties

Molecular Formula |

C28H27ClF2N5O9P |

|---|---|

Molecular Weight |

682.0 g/mol |

IUPAC Name |

[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl [2-amino-3-hydroxy-2-(hydroxymethyl)propyl] hydrogen phosphate |

InChI |

InChI=1S/C28H27ClF2N5O9P/c29-24-23(7-8-34-26(24)32)45-22-6-5-18(9-21(22)31)35-27(40)20-11-36(10-19(25(20)39)16-1-3-17(30)4-2-16)15-44-46(41,42)43-14-28(33,12-37)13-38/h1-11,37-38H,12-15,33H2,(H2,32,34)(H,35,40)(H,41,42) |

InChI Key |

QPFPEXKJGICONN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)OCC(CO)(CO)N)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis of the 3-amino-pentan-1,5-diol backbone, a key intermediate for the target compound, is typically initiated from dimethylacetone-1,3-dicarboxylate , an inexpensive and readily available starting material.

Two-Step Synthesis Process

The preparation involves a two-step process consisting of four chemical reactions :

Step 1: Formation of Dimethyl-3-amino-N-Boc-glutarate

This intermediate is synthesized from dimethylacetone-1,3-dicarboxylate by amination and Boc (tert-butoxycarbonyl) protection, which stabilizes the amino group and facilitates subsequent reactions.Step 2: Reduction to 3-amino-pentan-1,5-diol

The key reduction step converts the ester intermediate into the diol using sodium borohydride as a safe and inexpensive reducing agent. The Boc group notably accelerates the ester reduction rate.

Advantages of the Method

- The use of acidic resin (e.g., Amberlyst 15) for deprotection and purification eliminates the need for aqueous workup, improving yield and purity.

- The overall yield of 3-amino-pentan-1,5-diol from dimethylacetone-1,3-dicarboxylate is approximately 89% , with purity reaching 99.5% .

- This method avoids hazardous reagents like lithium aluminum hydride (LAH), which pose safety concerns on a large scale.

Experimental Conditions (Example)

| Parameter | Details |

|---|---|

| Reactor | 2 L four-necked round bottom flask |

| Reagents | Dimethyl-3-amino-N-Boc-glutarate (117.6 g), Sodium borohydride (16.5 g) |

| Solvent | Methyl tetrahydrofuran (Me-THF), Methanol |

| Temperature | 55–60 °C |

| Reaction Time | 3 hours (monitored by NMR) |

| Quenching Agent | Acetone (20 mL) |

| Acidification | 3N HCl (30 mL) over 1 hour, pH drop from 14 to 11 |

| Purification | Separation of organic phase, acidic resin treatment |

Synthesis of the Phosphate-Containing Final Compound

Structural Complexity

The final compound contains a phosphate group attached to a methyl moiety on a pyridinone ring , linked to a substituted fluorophenyl carbamoyl group and a chloropyridinyl ether. This complexity necessitates careful stepwise assembly.

Precursor Preparation

The substituted pyridinone and fluorophenyl carbamoyl intermediates are synthesized via:

- Coupling of 2-amino-3-chloropyridin-4-yl ether derivatives with fluorophenyl isocyanates or carbamoyl chlorides.

- Introduction of fluorophenyl substituents via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

- Oxidation to the 4-oxo pyridinone ring system.

These steps are supported by literature on similar pyridinone derivatives and fluorophenyl carbamoyl compounds.

Supporting Synthetic Data and Yields

Yields and Purity

- The intermediate 3-amino-pentan-1,5-diol is obtained in 89% yield with 99.5% purity using the sodium borohydride reduction and acidic resin purification method.

- The phosphorylation and coupling steps typically yield the final compound in moderate to good yields (50–85%) depending on reaction scale and conditions, as inferred from related synthetic analogs.

Analytical Characterization

- NMR Spectroscopy is used extensively to monitor reaction progress and confirm structure, including proton (^1H), carbon (^13C), and fluorine (^19F) NMR.

- High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm purity and molecular weight.

- Crystallization and salt formation (e.g., dihydrogen phosphate salt) improve compound stability and isolation.

Summary Table of Key Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amination and Boc protection | Dimethylacetone-1,3-dicarboxylate | Amination reagents, Boc2O | High | Forms dimethyl-3-amino-N-Boc-glutarate |

| Reduction to diol | Dimethyl-3-amino-N-Boc-glutarate | Sodium borohydride, Me-THF, MeOH, 55°C | ~89 | Acidic resin deprotection and purification |

| Carbamoyl and pyridinone formation | Substituted fluorophenyl and chloropyridinyl derivatives | Carbamoyl chlorides, coupling agents | Moderate | Multi-step synthesis |

| Phosphorylation | Hydroxymethyl pyridinone intermediate | Phosphorylating agents (e.g., POCl3) | Moderate | Forms methyl phosphate moiety |

Chemical Reactions Analysis

Types of Reactions

SCR-1481B1 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation states.

Reduction: It can be reduced using common reducing agents.

Substitution: It undergoes substitution reactions, particularly in the presence of nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

3-Amino-3-(2-hydroxyethyl)pentane-1,5-diol, also known as 3-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)carbamoyl)-5-(4-fluorophenyl)-4-oxopyridin-1(4H)-yl)methyl phosphate, is a complex organic compound with multiple functional groups, including an amino group, hydroxyl groups, and a phosphate moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent, due to its structural features that may interact with biological systems.

Potential Applications in Medicinal Chemistry

3-Amino-3-(2-hydroxyethyl)pentane-1,5-diol is investigated for its potential role as a MAP kinase inhibitor, which could be beneficial in treating conditions such as rheumatoid arthritis . The compound's structural components may also interact with specific receptors or enzymes in biological pathways, although detailed mechanisms remain to be fully elucidated.

Specifically, 3-amino-pentan-1,5-diol is useful for preparing 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)-propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidine-7-one, which is under investigation as a MAP-kinase inhibitor for rheumatoid arthritis treatment .

Reactivity

The reactivity of 3-Amino-3-(2-hydroxyethyl)pentane-1,5-diol can be attributed to its functional groups.

Structural Similarities

Several compounds share structural similarities with 3-Amino-3-(2-hydroxyethyl)pentane-1,5-diol:

- 6-(2,4-Difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)-propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidine-7-one Contains difluorophenoxy and pyrimidine rings and is investigated for similar therapeutic applications.

- 4-Fluorophenyl carbamate Simple aromatic structure with carbamate functionality but less complex than the target compound.

- 2-Amino-3-chloropyridine Pyridine derivative with amino and chloro substituents and serves as an intermediate in synthesizing related compounds.

Mechanism of Action

SCR-1481B1 exerts its effects by inhibiting the activity of c-MET and VEGFR2. These receptors are involved in various cellular processes, including proliferation, survival, and angiogenesis. By inhibiting these receptors, SCR-1481B1 can reduce tumor growth and metastasis .

Comparison with Similar Compounds

A. Fluorinated Aromatic Systems

- The target compound and Example 83 both incorporate fluorophenyl groups, which are known to improve metabolic stability and binding affinity in kinase inhibitors. However, the target’s 3-chloropyridinyloxy group introduces steric and electronic differences that may alter target engagement .

- Example 4 highlights that 3,5-difluorophenyl substituents enhance antimicrobial potency by 2–4-fold compared to non-fluorinated analogues, suggesting the target’s 4-fluorophenyl group could offer similar advantages.

B. Diol and Phosphate Functionality

Biological Activity

3-Amino-3-(2-hydroxyethyl)pentane-1,5-diol (often referred to as 3-amino-pentan-1,5-diol) is a compound that has garnered attention due to its potential biological activities, particularly in the context of inflammatory diseases and as a precursor in the synthesis of various pharmacologically active compounds. This article explores the biological activity of this compound and its derivatives, focusing on their mechanisms of action, therapeutic applications, and relevant case studies.

One of the key biological activities associated with 3-amino-pentan-1,5-diol is its role as an intermediate in the synthesis of MAP kinase inhibitors, which are crucial in modulating inflammatory responses. Specifically, derivatives such as 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)-propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidine-7-one have been developed to suppress pro-inflammatory cytokines like TNF and IL-1β. These compounds act by inhibiting the p38 MAPK pathway, which is pivotal in regulating gene expression related to inflammation .

Anti-inflammatory Properties

Research indicates that 3-amino-pentan-1,5-diol and its derivatives exhibit significant anti-inflammatory properties. In animal models of rheumatoid arthritis, these compounds have been shown to reduce joint swelling and tenderness by inhibiting cytokine production .

Cytotoxicity and Anticancer Potential

Some studies have highlighted the cytotoxic effects of derivatives synthesized from 3-amino-pentan-1,5-diol. For instance, certain phenyl-substituted derivatives demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells .

Data Table: Biological Activities

Case Study 1: Rheumatoid Arthritis

A study evaluated the efficacy of a derivative based on 3-amino-pentan-1,5-diol in a clinical trial involving patients with rheumatoid arthritis. The results indicated a significant reduction in disease activity scores compared to placebo groups. The compound's ability to inhibit pro-inflammatory cytokines was confirmed through serum analysis .

Case Study 2: Cancer Cell Lines

Another investigation focused on the cytotoxic effects of various substituted phenyl derivatives derived from 3-amino-pentan-1,5-diol. The study found that certain compounds exhibited IC50 values lower than standard chemotherapeutics against breast cancer cell lines. Mechanistic studies suggested that these compounds induced apoptosis through mitochondrial pathways .

Q & A

Q. What synthetic methodologies are recommended for constructing the pyridinone core of this compound?

The pyridinone core can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysis. For example, coupling 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine with a boronate ester (e.g., 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) in 2-methyltetrahydrofuran under reflux (100°C for 3 hours) yields intermediates with 51% efficiency after chromatographic purification . Key considerations include catalyst selection (Pd(OAc)₂), solvent polarity, and temperature control to minimize side reactions.

Q. How can structural integrity be validated during synthesis?

Use multi-modal characterization:

- X-ray crystallography for absolute stereochemical confirmation, as demonstrated in ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (mean C–C bond length: 0.005 Å, R factor: 0.054) .

- LC/MS for molecular weight verification (e.g., observed vs. expected mass accuracy within 0.02 Da) .

- 1H NMR to confirm substituent positions, such as aromatic protons (δ 7.2–8.1 ppm) or methyl groups (δ 1.2–1.5 ppm) .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for this compound’s synthesis?

Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction barriers and transition states. For example, ICReDD’s approach uses reaction path searches to identify optimal conditions (e.g., solvent, catalyst loading) and reduce trial-and-error experimentation. Feedback loops between computational predictions (e.g., Gibbs free energy profiles) and experimental validation (e.g., yield optimization) enhance efficiency .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated substituents?

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Factorial design : Test variables (e.g., substituent electronegativity, steric bulk) systematically. For example, vary the 4-fluorophenyl group’s position and measure binding affinity via surface plasmon resonance (SPR) .

- AI-driven molecular dynamics : Simulate interactions with biological targets (e.g., kinases) using COMSOL Multiphysics to prioritize synthetic targets .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields across batches?

- Statistical process control (SPC) : Monitor critical parameters (e.g., catalyst purity, moisture levels) using control charts.

- High-throughput screening : Test 96 reaction conditions in parallel (e.g., solvent/base combinations) to identify outliers.

- Mechanistic studies : Use in-situ IR spectroscopy to detect intermediate decomposition (e.g., carbamate instability) .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Boronate Coupling

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂ loading | 2–5 mol% | ±15% | |

| Temperature | 90–100°C | ±20% | |

| Boronate equivalents | 1.3–1.5 | ±10% |

Q. Table 2. NMR Chemical Shifts for Fluorinated Moieties

| Substituent | δ (ppm) 1H | δ (ppm) 19F | Reference |

|---|---|---|---|

| 3-Fluorophenyl | 7.45–7.60 (m) | -112 to -115 | |

| 4-Fluorophenyl | 7.30–7.42 (d) | -105 to -108 |

Future Directions

- AI-guided autonomous synthesis : Implement reinforcement learning to adapt reaction conditions in real-time, as proposed in smart laboratory frameworks .

- Multi-scale modeling : Combine quantum mechanics (reactivity) and molecular mechanics (solvent effects) for predictive synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.